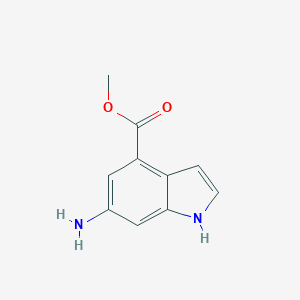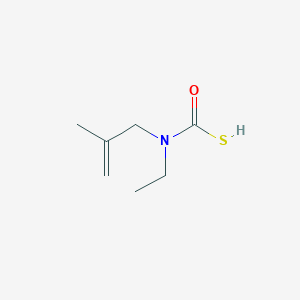
5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine is a chemical compound that has shown potential in various scientific research applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism Of Action
The mechanism of action of 5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical And Physiological Effects
Studies have shown that 5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to reduce the production of pro-inflammatory cytokines in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine in lab experiments is its potential as a novel anti-cancer and anti-inflammatory agent. However, one limitation is that the compound has not yet been studied extensively in clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
For research on 5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine include further studies on its mechanism of action, as well as its potential as a therapeutic agent for cancer and inflammatory diseases. Other potential applications of the compound could include its use as a diagnostic tool for cancer or as a drug delivery system for other therapeutic agents. Additionally, more research is needed to determine the safety and toxicity of the compound in humans.
Synthesis Methods
The synthesis of 5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine involves the reaction of 4-aminobenzaldehyde and cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been studied for its potential as an anti-cancer agent. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent, with in vivo studies showing a reduction in inflammation in animal models.
properties
CAS RN |
107035-06-3 |
|---|---|
Product Name |
5-(4-Aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine |
Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-(2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridin-5-yl)aniline |
InChI |
InChI=1S/C18H20N2/c19-13-9-7-12(8-10-13)17-14-4-1-2-5-15(14)18-16(17)6-3-11-20-18/h1-2,4-5,7-10,16-18,20H,3,6,11,19H2 |
InChI Key |
WRODVCIVODHZFB-UHFFFAOYSA-N |
SMILES |
C1CC2C(C3=CC=CC=C3C2NC1)C4=CC=C(C=C4)N |
Canonical SMILES |
C1CC2C(C3=CC=CC=C3C2NC1)C4=CC=C(C=C4)N |
synonyms |
5-(4-aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine 5-(4-aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (+)-isomer 5-(4-aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (-)-isomer 5-(4-aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (+)-isomer 5-(4-aminophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (-)-isomer 5-APHIP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)

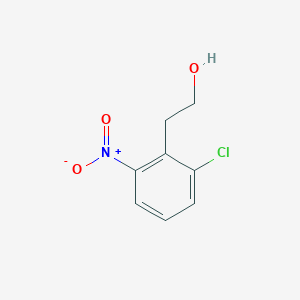
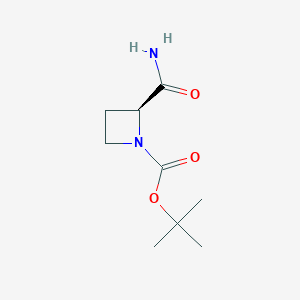

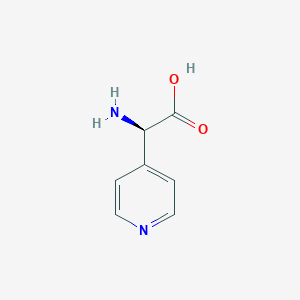
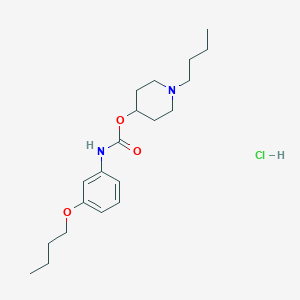
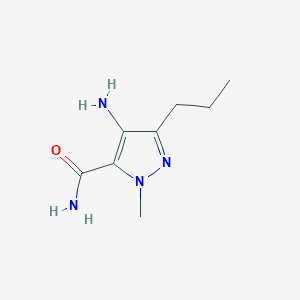
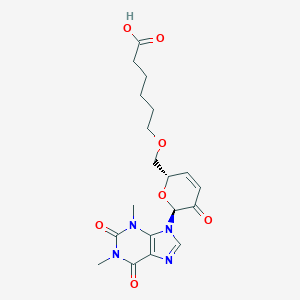
![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)
